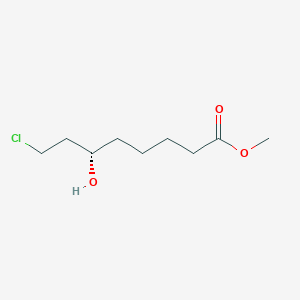
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- is a chemical compound with the molecular formula C9H17ClO3 It is a derivative of octanoic acid, featuring a chlorine atom and a hydroxyl group on the carbon chain, along with a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- typically involves the enantioselective reduction of 8-chloro-6-hydroxyoctanoic acid, followed by esterification. The reduction process can be carried out using specific catalysts and reducing agents under controlled conditions to ensure the desired stereochemistry is achieved . The esterification step involves reacting the reduced product with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 8-chloro-6-oxooctanoic acid or 8-chloro-6-hydroxy-7-octanone.
Reduction: Formation of 8-chloro-6-hydroxy-octanol.
Substitution: Formation of compounds like 8-azido-6-hydroxy-octanoic acid methyl ester.
Aplicaciones Científicas De Investigación
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Octanoic acid, 8-chloro-6-hydroxy-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
Octanoic acid, 8-chloro-6-hydroxy-: Lacks the ester functional group.
Octanoic acid, 6-hydroxy-, methyl ester: Lacks the chlorine atom.
Uniqueness
Octanoic acid, 8-chloro-6-hydroxy-, methyl ester, (6S)- is unique due to the presence of both chlorine and hydroxyl groups on the carbon chain, along with the methyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
188412-13-7 |
|---|---|
Fórmula molecular |
C9H17ClO3 |
Peso molecular |
208.68 g/mol |
Nombre IUPAC |
methyl (6S)-8-chloro-6-hydroxyoctanoate |
InChI |
InChI=1S/C9H17ClO3/c1-13-9(12)5-3-2-4-8(11)6-7-10/h8,11H,2-7H2,1H3/t8-/m0/s1 |
Clave InChI |
MJGRFAJZJNWXBR-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)CCCC[C@@H](CCCl)O |
SMILES canónico |
COC(=O)CCCCC(CCCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
![({Bis[(2-ethylhexyl)oxy]phosphorothioyl}sulfanyl)propanedioic acid](/img/structure/B12555935.png)
![[Oxido(pent-4-enoxy)phosphoryl] phosphate](/img/structure/B12555941.png)
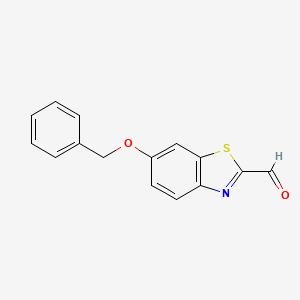

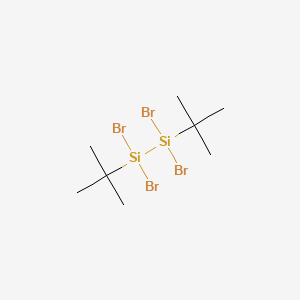
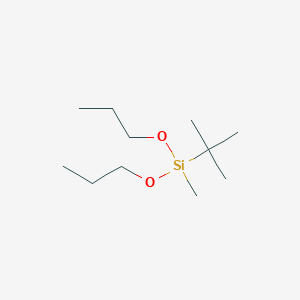
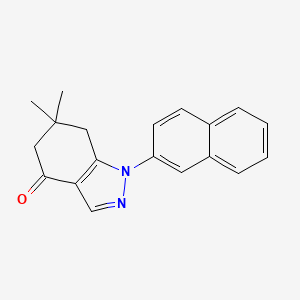
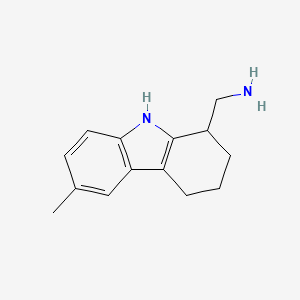
![[3-(2-aminoethyl)-1H-indol-5-yl]carbamic acid;but-2-enedioic acid](/img/structure/B12555984.png)
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

